N-Nitrosopiperidine

Description

This compound appears as light yellow oil or liquid. May be a carcinogen.

This compound is a nitrosamine that is piperidine in which the hydrogen attached to the nitrogen is replaced by a nitroso group. One of the many carcinogens detected in cigarette smoke, it is found in meat, cheese and spices that have been treated with the preservative sodium nitrite. It has a role as a carcinogenic agent, an apoptosis inducer, a mutagen and an environmental contaminant. It is a nitrosamine and a piperidine.

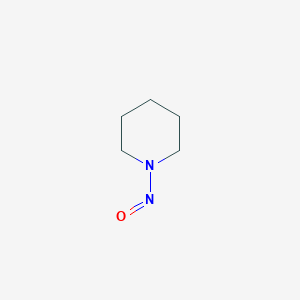

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitrosopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSDONTXWQOZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021060 | |

| Record name | N-Nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosopiperidine appears as light yellow oil or liquid. May be a carcinogen., Yellow liquid; [HSDB], Light yellow oil or liquid. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

423 °F at 721 mmHg (NTP, 1992), 219 °C, BP: 109 °C at 20 mm Hg, 423 °F at 721 mmHg | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), Soluble in water (7.7%) and in organic solvents and lipids, Soluble in hydrochloric acid, In water, 7.65X10+4 mg/L at 24 °C | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0631 at 65.3 °F (NTP, 1992) - Denser than water; will sink, 1.0631 g/cu cm at 18.5 °C, 1.0631 at 65.3 °F | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.09 [mmHg], 9.20X10-2 mm Hg at 20 °C | |

| Record name | N-Nitrosopiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow oil, Pale yellow | |

CAS No. |

100-75-4 | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrosopiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrosopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N066XUL4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Genesis of a Carcinogen: An In-depth Technical Guide to N-Nitrosopiperidine Formation in Cured Meats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of N-Nitrosopiperidine (NPIP), a carcinogenic compound found in cured meat products. This document delves into the core chemical reactions, precursor molecules, influencing factors, and analytical methodologies pertinent to the study of NPIP in the context of food science and safety.

Executive Summary

This compound is a potent carcinogen formed in cured meats through the reaction of secondary amines with nitrosating agents derived from curing ingredients. The primary precursors are the amino acid lysine, which can decarboxylate to form cadaverine, and piperidine (B6355638), a heterocyclic amine naturally present in spices, particularly black pepper. The addition of sodium nitrite (B80452) as a curing agent provides the necessary nitrosating species for the conversion of these precursors into NPIP, a process significantly accelerated by heat during cooking. This guide will explore the intricate mechanisms of this formation, present quantitative data on its occurrence, detail experimental protocols for its analysis, and provide visual representations of the key pathways.

The Chemical Pathway: From Precursors to this compound

The formation of this compound in cured meats is a multi-step process initiated by the nitrosation of secondary amines. The key players in this chemical transformation are the precursors piperidine and cadaverine, and the nitrosating agent, which originates from sodium nitrite.

Precursor Molecules

-

Piperidine: A primary precursor for NPIP, piperidine is a cyclic secondary amine. A significant source of piperidine in cured meats is the spice black pepper, which contains the alkaloid piperine.[1]

-

Cadaverine: This biogenic amine is formed from the decarboxylation of the amino acid lysine, a fundamental component of meat proteins.[2] Cadaverine can be converted to piperidine, which then becomes available for nitrosation.[2]

The Nitrosating Agent

Sodium nitrite (NaNO₂) is a crucial curing agent that, under the acidic conditions of meat, forms nitrous acid (HNO₂). Nitrous acid is unstable and exists in equilibrium with other nitrosating agents, primarily dinitrogen trioxide (N₂O₃). It is this dinitrogen trioxide that acts as the principal nitrosating agent in the formation of N-nitrosamines.

The Reaction Mechanism

The core of NPIP formation lies in the reaction between a secondary amine (piperidine) and the nitrosating agent (dinitrogen trioxide). The reaction is significantly influenced by factors such as pH and temperature. The optimal pH for this nitrosation reaction is in the acidic range, typically between 3.0 and 4.0.[3] Elevated temperatures, such as those encountered during the cooking of cured meats, dramatically accelerate the rate of NPIP formation.[2][3]

Below is a diagram illustrating the key steps in the formation of this compound.

References

An In-depth Technical Guide to Environmental Sources of N-Nitrosopiperidine (NPIP) Contamination

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopiperidine (NPIP) is a potent carcinogenic and mutagenic compound belonging to the N-nitrosamine class.[1][2][3] Its presence in the environment, even at trace levels, is a significant public health concern. NPIP is formed from the reaction of piperidine (B6355638), a secondary amine, with a nitrosating agent, such as nitrite (B80452), under acidic conditions.[4][5] This guide provides a comprehensive overview of the primary environmental sources of NPIP contamination, details the analytical methodologies for its detection, and presents quantitative data from various studies.

Primary Environmental Sources of this compound Contamination

NPIP contamination is widespread, originating from various dietary, industrial, and environmental formation pathways.

Food and Beverages

Food and beverages are considered significant sources of human exposure to NPIP.[2] Its formation is often linked to food processing techniques and the presence of precursors in raw materials.

-

Cured and Processed Meats: The use of sodium nitrite as a preservative in cured meats can lead to the formation of various nitrosamines, including NPIP.[1][2] NPIP has been detected in products like bacon, particularly those containing pepper.[1]

-

Spices: Black pepper contains piperidine, a direct precursor to NPIP.[6] When spices containing piperidine are used in combination with nitrite-cured meats, there is a significant risk of NPIP formation.[1][6]

-

Fish and Cheese: NPIP has been found in various food items, including fish and cheeses, often as a result of processing methods like smoking, salting, or curing which promote its formation.[1][2]

-

Beer and Alcoholic Beverages: The malting and kilning process in beer production can sometimes lead to the formation of nitrosamines, although levels have been significantly reduced through changes in manufacturing processes.[2][7]

Drinking Water

N-nitrosamines, including NPIP, are recognized as emerging disinfection byproducts (DBPs) in drinking water.[8]

-

Water Treatment Processes: The use of chloramine (B81541) as a disinfectant in water treatment plants is a primary pathway for the formation of NPIP and other nitrosamines.[9][10]

-

Source Water Contamination: Raw water sources can be contaminated with NPIP precursors from municipal wastewater discharges, industrial effluents, and agricultural runoff from animal feeding operations.[9][11]

Tobacco Smoke

Tobacco smoke is a well-established source of exposure to a variety of carcinogens, including NPIP.

-

Mainstream and Sidestream Smoke: NPIP is present in both the mainstream smoke inhaled by the smoker and the sidestream smoke released into the environment.[12][13] Levels of volatile nitrosamines are often higher in sidestream smoke.[13][14] The formation occurs during the pyrolysis of proteins and amino acids in tobacco.[13]

Industrial and Consumer Products

Certain industrial processes and consumer goods have been identified as sources of NPIP contamination.

-

Rubber Industry: NPIP has been detected in the air of rubber manufacturing plants, originating from chemicals used in the vulcanization process.[1]

-

Latex Products: Trace amounts of NPIP have been found in consumer products made from latex rubber, such as baby bottle nipples and pacifiers.[1]

In Vivo Formation

NPIP can also be formed endogenously within the human body, particularly in the acidic environment of the stomach, from the ingestion of its precursors.[15][16] Dietary sources of piperidine (e.g., black pepper) and nitrites (e.g., cured meats, some vegetables) can react to form NPIP.[6]

Quantitative Data on this compound Contamination

The following tables summarize the reported concentrations of NPIP in various environmental matrices.

Table 1: this compound (NPIP) in Food Products

| Food Product Category | Specific Product | NPIP Concentration (µg/kg or ppb) | Reference |

| Processed Meats | Pork bacon with pepper | Mean: 2.0 (Range: 0.6-4.2) | [1] |

| Spices with sodium nitrite | Up to 3000 | [1] | |

| White pepper mixture (after 2 months) | 9.80 ± 0.41 ng/g | [6] |

Table 2: this compound (NPIP) in Tobacco Smoke

| Smoke Type | Cigarette Type | NPIP Concentration (ng/cigarette) | Reference |

| Mainstream Smoke | Unfiltered brands | < 1.0 | [12] |

| Mainstream Smoke | US commercial cigarettes | 5.9–14.2 | [13] |

| Sidestream Smoke | US commercial cigarettes | 4.8–19.8 | [13] |

Table 3: this compound (NPIP) in Water

| Water Type | Location/Condition | NPIP Concentration (ng/L or ppt) | Reference |

| Surface Water | Downstream from a water treatment plant | 33.1 - 117.8 | [1] |

| Distribution System Water | East China (Winter) | Up to 309 | [17] |

Table 4: this compound (NPIP) in Industrial Air

| Industry | Location | NPIP Concentration (µg/m³) | Reference |

| Rubber Manufacturing | Vehicle sealing plant | 3.9 - 7.6 | [1] |

| Rubber Manufacturing | French plants (median) | 0.24 (Max: 2.1) | [1] |

Experimental Protocols for NPIP Analysis

Accurate quantification of NPIP in complex environmental matrices requires sophisticated analytical techniques. The most common methods involve gas chromatography (GC) or liquid chromatography (LC) coupled with a highly selective detector.

General Analytical Workflow

A typical workflow for NPIP analysis includes sample preparation (extraction and cleanup) followed by instrumental analysis.

Sample Preparation

-

Extraction:

-

Food and Solid Samples: Dichloromethane (DCM) is often used for extraction, sometimes assisted by ultrasonic baths.[6][14] Accelerated Solvent Extraction (ASE) is also employed.[6]

-

Water Samples: Solid-phase extraction (SPE) is commonly used to concentrate nitrosamines from water samples.

-

Air Samples: Air is typically drawn through a sorbent tube, such as Thermosorb/N, to trap nitrosamines.[18]

-

-

Cleanup: The extracted samples undergo a cleanup step to remove interfering matrix components. This may involve techniques like solid-supported liquid-liquid extraction.[19]

-

Elution and Concentration: After trapping on a sorbent or SPE cartridge, NPIP is eluted with a solvent mixture (e.g., dichloromethane/methanol).[18] The eluent is then concentrated to a small volume before analysis.[14]

Instrumental Analysis

-

Gas Chromatography-Thermal Energy Analyzer (GC-TEA): This is a highly specific and sensitive method for the detection of N-nitroso compounds.[14][18] The TEA detector responds specifically to the nitric oxide (NO) radical produced upon pyrolytic cleavage of the N-N=O bond.[18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for its high sensitivity and selectivity, allowing for the unambiguous identification and quantification of NPIP.[20]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing less volatile nitrosamines and can be applied to a broad range of matrices.[5][21][22] It offers excellent sensitivity and specificity.[20]

Visualizations: Pathways and Workflows

Chemical Formation of this compound

The formation of NPIP occurs via the nitrosation of its precursor, piperidine. This reaction is typically acid-catalyzed and involves the reaction of a secondary amine with a nitrosating agent derived from nitrite.

References

- 1. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. skpharmteco.com [skpharmteco.com]

- 3. This compound | 100-75-4 [chemicalbook.com]

- 4. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 5. This compound | Manasa Life Sciences [manasalifesciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of nitrosamines in food - Eurofins Scientific [eurofins.de]

- 8. researchgate.net [researchgate.net]

- 9. ewg.org [ewg.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. N-nitroso compounds in cigarette tobacco and their occurrence in mainstream tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Volatile nitrosamines in cigarette smoke: a new sampling and analytical method | CORESTA [coresta.org]

- 15. Formation of this compound from piperidine and sodium nitrite in the stomach and the isolated intestinal loop of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of nitrosamines in foods - Analytice [analytice.com]

- 17. Variation of levels and distribution of N-nitrosamines in different seasons in drinking waters of East China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdc.gov [cdc.gov]

- 19. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pmda.go.jp [pmda.go.jp]

- 21. testinglab.com [testinglab.com]

- 22. pubs.acs.org [pubs.acs.org]

N-Nitrosopiperidine: A Technical Guide on its Carcinogenic Properties and Target Organs

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosopiperidine (NPIP) is a potent N-nitrosamine carcinogen found in various environmental sources, including tobacco smoke and certain foods. This technical guide provides an in-depth overview of the carcinogenic properties of NPIP, with a focus on its target organs and the underlying molecular mechanisms. Through a comprehensive review of preclinical studies, this document summarizes quantitative carcinogenicity data, details key experimental methodologies, and visualizes the critical signaling pathways involved in NPIP-induced tumorigenesis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, oncology, and drug development.

Introduction

N-nitrosamines are a class of chemical compounds with the general structure R1N(-R2)-N=O. Many N-nitrosamines are known to be potent carcinogens in a wide range of animal species, and they are reasonably anticipated to be human carcinogens. This compound (NPIP), a cyclic nitrosamine, has been the subject of extensive research due to its widespread presence and demonstrated carcinogenicity in laboratory animals.[1] Understanding the carcinogenic profile of NPIP, including its target organ specificity and mechanism of action, is crucial for assessing its risk to human health and for the development of potential preventative or therapeutic strategies.

Carcinogenic Properties and Target Organs

NPIP has been shown to be a potent carcinogen in multiple animal species, including rats, mice, hamsters, and monkeys.[1] The primary target organs for NPIP-induced carcinogenicity are the esophagus, liver, and the respiratory tract (nasal cavity and lungs).

Quantitative Carcinogenicity Data

The carcinogenic potency of NPIP has been quantified in various animal models. The TD50 value, which is the daily dose in mg/kg body weight/day required to induce tumors in 50% of the animals that would have remained tumor-free at a zero dose, is a standardized measure of carcinogenic potency.[2] The following tables summarize the carcinogenic potency and tumor incidence data from key studies.

Table 1: Carcinogenic Potency (TD50) of this compound in Different Species [2]

| Species | Sex | Route of Administration | TD50 (mg/kg/day) | Target Organs |

| Rat | Male/Female | Drinking Water | 1.43 | Esophagus, Liver, Nasal Cavity |

| Mouse | Male | Drinking Water | 1.3 | Liver, Lung, Stomach |

| Hamster | Male/Female | Gavage | 83.3 | Liver, Nasal Cavity, Oral Cavity |

| Monkey (Rhesus) | Male | Intravenous | 2.76 | Liver |

| Monkey (Cynomolgus) | Female | Intravenous | 12.1 | Liver |

Table 2: Dose-Response Data for this compound-Induced Esophageal Tumors in Rats

| Dose (mg/L in drinking water) | Duration of Treatment | Incidence of Esophageal Tumors (%) | Reference |

| 0.45 | 104 weeks | 70 | [3] |

| 1.1 | 30 weeks | High | [3] |

| 2.8 | 30 weeks | High | [3] |

| 7 | 30 weeks | High | [3] |

| 18 | 30 weeks | High | [3] |

| 45 | 22 weeks | High | [3] |

| 113 | 17 weeks | High | [3] |

Note: Specific incidence percentages for all dose groups were not detailed in the abstract.

Mechanism of Carcinogenesis

The carcinogenicity of NPIP is dependent on its metabolic activation to reactive electrophilic intermediates that can bind to cellular macromolecules, including DNA. This process initiates a cascade of events leading to mutations and ultimately, cancer.

Metabolic Activation Signaling Pathway

The metabolic activation of NPIP is primarily mediated by cytochrome P450 (CYP) enzymes, particularly members of the CYP2A subfamily. The key initial step is the α-hydroxylation of the piperidine (B6355638) ring, which leads to the formation of an unstable α-hydroxynitrosamine. This intermediate spontaneously decomposes to form a reactive diazonium ion, which is a potent alkylating agent that can form covalent adducts with DNA.

Figure 1. Metabolic activation and carcinogenic pathway of this compound (NPIP).

The tissue-specific carcinogenicity of NPIP, particularly its potent effect on the esophagus in rats, is attributed to the high activity of specific CYP450 enzymes, such as CYP2A3, in this organ. These enzymes efficiently catalyze the α-hydroxylation of NPIP, leading to localized formation of DNA-damaging agents.

DNA Adduct Formation

The primary DNA adduct formed from NPIP is N²-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG).[4][5] The formation of this and other DNA adducts is a critical initiating event in NPIP-induced carcinogenesis. These adducts can lead to miscoding during DNA replication, resulting in permanent mutations in the genetic code. Studies have shown that NPIP-induced mutations are dominated by A:T to C:G transversions.[5] If these mutations occur in critical genes that regulate cell growth and differentiation, such as tumor suppressor genes or oncogenes, they can lead to the development of cancer.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the carcinogenic potential of chemical compounds. Below are outlines of key experimental methodologies used in the study of NPIP carcinogenicity.

Long-Term Carcinogenicity Bioassay in Rodents

This protocol outlines the general procedure for a chronic carcinogenicity study of NPIP in rats, a commonly used model for esophageal cancer research.

-

Animal Model: Male and female Fischer 344 or Sprague-Dawley rats, 6-8 weeks of age at the start of the study.

-

Housing and Diet: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and provided with a standard laboratory diet and water ad libitum.

-

Carcinogen Administration: NPIP is typically administered in the drinking water at various concentrations (e.g., 0.45 to 113 mg/L).[3] The solutions are prepared fresh and replaced regularly.

-

Dose Groups: Multiple dose groups with a sufficient number of animals (e.g., 20-50 per sex per group) are used to establish a dose-response relationship. A control group receives untreated drinking water.

-

Duration: The study duration is typically long-term, often for the majority of the animal's lifespan (e.g., 104 weeks for rats).[3]

-

Clinical Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

-

Necropsy and Histopathology: At the end of the study, or when animals are euthanized due to moribund condition, a full necropsy is performed. All organs, with particular attention to the target organs (esophagus, liver, nasal cavity, lungs), are examined macroscopically. Tissues are collected and preserved in 10% neutral buffered formalin for histopathological examination.[6] The esophagus is often examined for hyperplasia, dysplasia, and carcinoma.[6]

Figure 2. General workflow for a long-term carcinogenicity bioassay of this compound.

In Vivo Mutagenicity Assay (gpt delta Transgenic Rat)

The gpt delta transgenic rat model is used to assess the in vivo mutagenicity of chemicals in different tissues.

-

Animal Model: Homozygous gpt delta transgenic rats.[7]

-

Carcinogen Administration: NPIP is administered to the rats, for example, by oral gavage.

-

Tissue Collection: After the treatment period, target organs such as the liver and esophagus are collected.

-

DNA Extraction and Phage Rescue: Genomic DNA is extracted from the tissues. The lambda EG10 transgene, which contains the gpt reporter gene, is rescued from the genomic DNA through in vitro packaging.

-

Mutation Analysis: The rescued phages are used to infect E. coli. Mutants are selected, and the frequency of mutations in the gpt gene is determined. The types of mutations (e.g., point mutations, deletions) can also be characterized by sequencing.[8]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. For N-nitrosamines, an enhanced protocol is recommended.[9][10]

-

Tester Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2 uvrA (pKM101) are used.[9]

-

Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction). For nitrosamines, S9 from the livers of rats and hamsters pre-treated with enzyme inducers (e.g., phenobarbital (B1680315) and β-naphthoflavone) is recommended, often at a higher concentration (30%).[9]

-

Procedure: The tester strains are exposed to various concentrations of NPIP in the presence or absence of the S9 mix. The mixture is pre-incubated and then plated on minimal glucose agar (B569324) plates.[10]

-

Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[10]

Quantification of DNA Adducts by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.[11][12]

-

DNA Isolation: Genomic DNA is isolated from the target tissues of animals treated with NPIP.

-

DNA Hydrolysis: The DNA is enzymatically hydrolyzed to individual deoxynucleosides.

-

Sample Cleanup: The DNA hydrolysate is purified to remove unmodified nucleosides and other interfering substances. This can be achieved using solid-phase extraction or other chromatographic techniques.[12]

-

LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system. The DNA adduct of interest (e.g., THP-dG) is separated from other components by liquid chromatography and then detected and quantified by tandem mass spectrometry. Stable isotope-labeled internal standards are used for accurate quantification.[11]

Conclusion

This compound is a well-established carcinogen in multiple animal species, with the esophagus, liver, and respiratory tract being the primary target organs. Its carcinogenic activity is dependent on metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts, which in turn cause mutations and initiate the carcinogenic process. The information presented in this technical guide, including quantitative carcinogenicity data, mechanistic insights, and experimental methodologies, provides a comprehensive resource for researchers and professionals working to understand and mitigate the risks associated with NPIP exposure. Further research into the downstream signaling pathways activated by NPIP-induced DNA damage and the development of more detailed and standardized experimental protocols will continue to enhance our understanding of this important environmental carcinogen.

References

- 1. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: Carcinogenic Potency Database [files.toxplanet.com]

- 3. Dose response studies of carcinogenesis in rats by nitrosodiethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DNA Adductome Analysis Identifies this compound Involved in the Etiology of Esophageal Cancer in Cixian, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histopathological and ultrastructural studies on esophageal tumors in rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New homozygous gpt delta transgenic rat strain improves an efficiency of the in vivo mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo mutational analysis of liver DNA in gpt delta transgenic rats treated with the hepatocarcinogens N-nitrosopyrrolidine, 2-amino-3-methylimidazo[4,5-f]quinoline, and di(2-ethylhexyl)phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Overview of N-Nitrosopiperidine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopiperidine (NPIP) is a potent carcinogenic N-nitrosamine that has been the subject of extensive research for decades. Found in various environmental sources, including certain foods, tobacco smoke, and industrial settings, NPIP has been identified as a significant experimental carcinogen, primarily targeting the esophagus and nasal cavity in animal models. This technical guide provides a comprehensive historical overview of NPIP research, detailing its discovery, key toxicological findings, metabolic activation, and mechanisms of carcinogenesis. The information is presented to be a valuable resource for researchers and professionals in the fields of toxicology, oncology, and drug development.

Early History and Discovery of Carcinogenicity

The study of N-nitrosamines as a class of carcinogens began in the mid-20th century. While the synthesis of NPIP from piperidine (B6355638) and a nitrosating agent, such as sodium nitrite (B80452) under acidic conditions, was known, its biological significance was not initially understood[1]. The pioneering work of Hermann Druckrey, Rudolf Preussmann, and their colleagues in the 1960s systematically investigated the carcinogenic properties of a large number of N-nitroso compounds, including NPIP[2][3]. Their extensive studies on BD rats established the organotropic carcinogenicity of these compounds, demonstrating that subtle changes in chemical structure could lead to different target organs for tumor induction[2].

One of the landmark studies by Druckrey and colleagues, published in 1967, detailed the carcinogenic effects of 65 different N-nitroso compounds and was instrumental in highlighting the potent carcinogenicity of NPIP, particularly its tendency to induce esophageal tumors in rats[2]. These early dose-response studies were crucial in establishing NPIP as a model compound for studying esophageal carcinogenesis[4].

Carcinogenicity and Toxicological Profile

Subsequent to the initial discoveries, numerous studies have confirmed the carcinogenic potential of NPIP across various animal species.

Animal Models and Target Organs

-

Rats: NPIP consistently induces tumors of the esophagus and nasal cavity in rats when administered orally[4][5]. Studies have also reported tumors in the liver and stomach at higher doses[4].

-

Hamsters: In Syrian golden hamsters, NPIP induces tumors in the respiratory tract, including the larynx, pharynx, and trachea, as well as in the forestomach and liver[6][7]. European hamsters have also been shown to be susceptible, developing tumors in the respiratory and upper digestive tracts[4].

-

Mice: While less susceptible than rats and hamsters, mice can develop lung and liver tumors following NPIP exposure[8].

The consistent induction of esophageal tumors in rats has made NPIP a widely used tool for studying the mechanisms of esophageal squamous cell carcinoma.

Quantitative Carcinogenicity Data

The carcinogenic potency of NPIP has been quantified in numerous dose-response studies. The following tables summarize key findings from these studies.

| Table 1: Dose-Response Relationship of this compound in Rats | ||||

| Species/Strain | Route of Administration | Dose | Tumor Incidence (%) | Target Organ(s) |

| Sprague-Dawley Rats | Drinking Water | 0.88 x 10⁻³ M | High | Esophagus, Olfactory region |

| F344 Rats | Drinking Water | 10 mg/kg/day | 46 | Liver |

| F344 Rats | Drinking Water | 3 mg/kg/day | 84 | Liver |

| F344 Rats | Drinking Water | 1 mg/kg/day | 32 | Liver |

| F344 Rats | Drinking Water | 0.3 mg/kg/day | Not significant | - |

Data compiled from multiple sources, including Preussmann et al. (1977) and Lijinsky & Taylor (1976).[5][9]

| Table 2: Tumor Incidence and Latency of this compound in Hamsters | ||||

| Species/Strain | Route of Administration | Dose (% in drinking water) | Tumor Incidence (%) | Primary Target Organ(s) |

| Syrian Golden Hamsters (Male) | Drinking Water | 0.05 | High | Larynx, Pharynx, Trachea, Forestomach, Liver |

| Syrian Golden Hamsters (Female) | Drinking Water | 0.05 | High | Larynx, Pharynx, Trachea, Forestomach, Liver |

| Syrian Golden Hamsters (Male) | Drinking Water | 0.025 | Dose-dependent | Larynx, Pharynx, Trachea, Forestomach, Liver |

| Syrian Golden Hamsters (Female) | Drinking Water | 0.025 | Dose-dependent | Larynx, Pharynx, Trachea, Forestomach, Liver |

| Syrian Golden Hamsters (Male) | Drinking Water | 0.006 | Dose-dependent | Larynx, Pharynx, Trachea, Forestomach, Liver |

| Syrian Golden Hamsters (Female) | Drinking Water | 0.006 | Dose-dependent | Larynx, Pharynx, Trachea, Forestomach, Liver |

| European Hamsters | Subcutaneous | 1/5, 1/10, or 1/20 of LD50 | 65-100 (tracheal tumors) | Trachea, Nasal Cavities |

Data from Ketkar et al. (1983) and Mohr et al. (1974).[4][6][7]

Metabolism and Bioactivation

The carcinogenicity of NPIP is not due to the compound itself but rather to its metabolic activation into reactive electrophiles.

The α-Hydroxylation Pathway

The primary mechanism of NPIP bioactivation is through cytochrome P450 (CYP)-mediated α-hydroxylation[7][10]. This enzymatic reaction occurs on the carbon atom adjacent (alpha) to the nitroso group. In rat liver and esophageal microsomes, CYP enzymes, including CYP2A3, have been shown to catalyze this reaction[7][10].

The resulting α-hydroxy-N-nitrosopiperidine is an unstable intermediate that spontaneously decomposes to form a reactive diazonium ion and 5-hydroxypentanal[10]. The diazonium ion is a potent electrophile that can covalently bind to cellular macromolecules, most notably DNA.

Mechanism of Carcinogenesis: DNA Adduct Formation and Signaling Pathways

Formation of DNA Adducts

The reactive diazonium ion generated during NPIP metabolism can alkylate DNA bases, forming DNA adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that control cell growth and differentiation.

A major DNA adduct formed from NPIP is N²-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG)[11]. The detection of this specific adduct in esophageal tissues of individuals from high-risk areas for esophageal cancer provides a molecular link between NPIP exposure and the development of this disease[11].

Involvement of Signaling Pathways

While the initiation of cancer by NPIP is primarily driven by DNA damage, the promotion and progression of tumors involve the deregulation of key cellular signaling pathways. Research in esophageal cancer, a primary target of NPIP, has implicated several pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, including esophageal squamous cell carcinoma[12][13]. While direct studies linking NPIP to this pathway are emerging, it is a likely downstream effector of NPIP-induced mutations.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also frequently observed in esophageal cancer[14][15].

Detailed Methodologies for Key Experiments

This section provides an overview of the typical experimental protocols used in NPIP research.

In Vivo Carcinogenicity Bioassay in Rats

A standard protocol for assessing the carcinogenicity of NPIP in rats involves long-term administration of the compound, typically in drinking water.

-

Animal Model: Male or female rats of a specific strain (e.g., Sprague-Dawley or F344) are commonly used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the start of the study.

-

Dose Preparation and Administration: NPIP is dissolved in drinking water at various concentrations. The solutions are prepared fresh regularly to ensure stability.

-

Treatment Groups: Animals are randomly assigned to different dose groups, including a control group that receives untreated drinking water.

-

Duration of Exposure: The administration of NPIP continues for a significant portion of the animal's lifespan, often up to two years.

-

Clinical Observations: Animals are monitored daily for any clinical signs of toxicity, and their body weight and water consumption are recorded regularly.

-

Necropsy and Histopathology: At the end of the study, or when animals become moribund, a complete necropsy is performed. All major organs, with particular attention to the esophagus, nasal cavity, liver, and lungs, are collected, fixed in formalin, and processed for histopathological examination to identify and characterize tumors.

In Vitro Metabolism Studies Using Liver Microsomes

To investigate the metabolic activation of NPIP, in vitro assays using liver microsomes are frequently employed.

-

Microsome Preparation: Liver microsomes are isolated from untreated rats through differential centrifugation of liver homogenates.

-

Incubation Mixture: The incubation mixture typically contains the liver microsomes, a NADPH-generating system (as a cofactor for CYP enzymes), a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), and NPIP at various concentrations.

-

Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a specific period.

-

Reaction Termination: The reaction is stopped by adding a solvent like ice-cold acetonitrile (B52724) or by heat inactivation.

-

Metabolite Analysis: The mixture is then centrifuged, and the supernatant is analyzed for the presence of NPIP metabolites, such as 5-hydroxypentanal or its cyclized form, 2-hydroxytetrahydropyran, using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a radiolabeled substrate and radiometric detection[7][10][16][17][18].

Analysis of NPIP-DNA Adducts

The detection and quantification of NPIP-DNA adducts are critical for understanding its genotoxic mechanism.

-

DNA Isolation: DNA is isolated from the target tissues of animals treated with NPIP or from in vitro incubation systems.

-

DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to individual deoxyribonucleosides.

-

Adduct Enrichment (Optional): Solid-phase extraction or other chromatographic techniques may be used to enrich the sample for DNA adducts.

-

LC-MS/MS Analysis: The hydrolyzed DNA sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific technique allows for the identification and quantification of specific DNA adducts, such as THP-dG, based on their mass-to-charge ratio and fragmentation patterns[11][19].

Conclusion and Future Directions

The historical research on this compound has been pivotal in shaping our understanding of chemical carcinogenesis, particularly in the context of esophageal cancer. From the early pioneering work of Druckrey and Preussmann to the more recent molecular studies on DNA adducts and signaling pathways, the scientific community has built a robust body of evidence detailing the carcinogenic hazards of this compound.

For researchers, scientists, and drug development professionals, this historical perspective underscores the importance of understanding the metabolic activation and genotoxic mechanisms of N-nitrosamines. As N-nitrosamine impurities in pharmaceuticals continue to be a regulatory concern, the extensive research on model compounds like NPIP provides a valuable framework for risk assessment and the development of safer medicines.

Future research will likely focus on further elucidating the specific signaling pathways dysregulated by NPIP-induced mutations, identifying biomarkers of exposure and early effect, and exploring potential strategies for mitigating the carcinogenic risk associated with N-nitrosamine exposure.

References

- 1. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Carcinogenicity test of two unstaurated derivatives of N-nitrosopiperdine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The carcinogenic effect of nitrosopiperidine administered in the drinking water of Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative metabolism of this compound and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Carcinogenicity of N-nitrosopyrrolidine: dose-response study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Next-Generation Sequencing of 487 Esophageal Adenocarcinomas Reveals Independently Prognostic Genomic Driver Alterations and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. [PDF] Metabolism of the liver carcinogen N-nitrosopyrrolidine by rat liver microsomes. | Semantic Scholar [semanticscholar.org]

- 18. Metabolism of the liver carcinogen N-nitrosopyrrolidine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

N-Nitrosopiperidine: A Comprehensive Technical Guide to Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopiperidine (NPIP) is a cyclic nitrosamine (B1359907) compound that has garnered significant attention within the scientific community due to its classification as a probable human carcinogen.[1] Found in a variety of sources, including certain foods, tobacco smoke, and as a potential impurity in pharmaceutical products, a thorough understanding of its physical and chemical properties is paramount for risk assessment, toxicological studies, and the development of sensitive analytical methods. This guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its metabolic activation pathway.

Physical and Chemical Properties

This compound is typically a light yellow, oily liquid under standard conditions.[1][2][3][4] A comprehensive summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 100-75-4 | [5][6][7][8] |

| Molecular Formula | C₅H₁₀N₂O | [5][8] |

| Molecular Weight | 114.15 g/mol | [5][8] |

| Appearance | Light yellow, oily liquid | [1][2][3][4] |

| Density | 1.06 g/mL (lit.) | [3][5][9] |

| Boiling Point | 219 °C | [5][9][10] |

| Melting Point | 170 °C (decomposition) | [5][9] |

| Vapor Pressure | 0.092 - 0.103 mmHg at 20-25 °C | [9][10] |

| Flash Point | 11 °C | [5][9] |

| Refractive Index | 1.4933 (589.3 nm, 19 °C) | [9] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | References |

| Water Solubility | 76.5 g/L at 24 °C | [10] |

| LogP (Octanol-Water Partition Coefficient) | 1.09160 | [9] |

Experimental Protocols

Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are crucial for the reliable and reproducible determination of physicochemical properties. Below are detailed methodologies for key experiments.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure. Several methods are acceptable under this guideline, with the dynamic method being common.

-

Apparatus Setup: A boiling flask is equipped with a thermometer or thermocouple positioned in the vapor phase above the liquid surface. A reflux condenser is attached to the flask.

-

Sample Preparation: A sample of this compound is placed in the boiling flask.

-

Heating: The sample is heated gently. The temperature is monitored continuously.

-

Observation: The temperature at which a steady stream of condensate is observed running from the condenser, and the temperature reading in the vapor phase remains constant, is recorded as the boiling point.[6][11]

-

Pressure Correction: If the determination is not carried out at standard atmospheric pressure (101.325 kPa), a pressure correction is applied.

Determination of Density (OECD Guideline 109)

The density of a liquid is the quotient of its mass and volume. The oscillating densitometer method is a precise technique.

-

Apparatus: An oscillating densitometer, which measures the oscillation frequency of a U-shaped tube filled with the sample.

-

Calibration: The instrument is calibrated using two substances of known density, such as dry air and distilled water.

-

Sample Introduction: A small volume of this compound is introduced into the U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period, which is then used to calculate the density of the sample at a specified temperature, typically 20 °C.

-

Replicates: The measurement is performed in duplicate to ensure accuracy.[2]

Determination of Water Solubility (ASTM E1148 - Shake-Flask Method)

This method is suitable for substances with solubilities greater than 10 mg/L.

-

Sample Preparation: An excess amount of this compound is added to a flask containing purified water.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to allow for the establishment of equilibrium between the dissolved and undissolved phases.

-

Phase Separation: The mixture is centrifuged to separate the undissolved this compound from the aqueous solution.

-

Analysis: A known volume of the clear aqueous phase is carefully removed and analyzed for its this compound content using a suitable analytical technique, such as gas chromatography or high-performance liquid chromatography.

-

Calculation: The solubility is calculated from the concentration of this compound in the saturated aqueous solution.[12][13]

Metabolic Activation and Carcinogenicity

The carcinogenic potential of this compound is linked to its metabolic activation in the body. This process is primarily mediated by cytochrome P450 (CYP) enzymes.

The key activation step is the α-hydroxylation of the carbon atom adjacent to the nitroso group.[2][3][12] This enzymatic reaction, catalyzed mainly by CYP2A family enzymes, results in the formation of an unstable α-hydroxy-N-nitrosopiperidine intermediate.[3][12] This intermediate spontaneously decomposes to form reactive electrophilic species, which can then covalently bind to cellular macromolecules, including DNA, to form DNA adducts.[7][10][14][15] The formation of these DNA adducts is a critical event in the initiation of carcinogenesis.[15]

Analytical Workflow for Determination in Complex Matrices

The detection and quantification of this compound, particularly at trace levels in complex matrices such as food products, requires a robust analytical workflow. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.

A typical workflow involves sample preparation followed by instrumental analysis. Sample preparation is critical for extracting the analyte from the matrix and removing interfering substances.

Generalized Experimental Workflow:

-

Sample Homogenization: The sample (e.g., meat product) is homogenized to ensure uniformity.

-

Extraction: The homogenized sample is extracted with an organic solvent, such as dichloromethane, often under alkaline conditions (e.g., in a sodium hydroxide (B78521) solution) to facilitate the release of nitrosamines.[16][17]

-

Cleanup: The extract may undergo a cleanup step, such as solid-phase extraction (SPE), to remove fats, proteins, and other matrix components that could interfere with the analysis.[15][18]

-

Concentration: The cleaned extract is often concentrated to a smaller volume to increase the analyte concentration and improve detection limits.

-

GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system. The components are separated on a capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[19][20]

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties, metabolic activation, and analytical determination of this compound. The data and protocols presented are essential for professionals engaged in research, drug development, and safety assessment involving this compound. Adherence to standardized methodologies is critical for ensuring data quality and comparability across studies. A thorough understanding of the metabolic pathway of this compound is fundamental to elucidating its mechanism of carcinogenicity and developing strategies for mitigating human exposure and risk.

References

- 1. gcms.cz [gcms.cz]

- 2. acri.gov.tw [acri.gov.tw]

- 3. gcms.cz [gcms.cz]

- 4. quora.com [quora.com]

- 5. unitedchem.com [unitedchem.com]

- 6. oecd.org [oecd.org]

- 7. files.chemicalwatch.com [files.chemicalwatch.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. laboratuar.com [laboratuar.com]

- 10. epa.gov [epa.gov]

- 11. oecd.org [oecd.org]

- 12. store.astm.org [store.astm.org]

- 13. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. kirj.ee [kirj.ee]

- 16. edqm.eu [edqm.eu]

- 17. researchgate.net [researchgate.net]

- 18. qascf.com [qascf.com]

- 19. oecd.org [oecd.org]

- 20. benchchem.com [benchchem.com]

Unveiling the Carcinogenic Potential of N-Nitrosopiperidine: An In-Depth Toxicological Profile in Animal Models

For Immediate Release

[City, State] – A comprehensive technical guide released today offers a deep dive into the toxicological profile of N-Nitrosopiperidine (NPIP), a potent carcinogen found in various environmental sources, including tobacco smoke and certain foods.[1] This whitepaper, designed for researchers, scientists, and drug development professionals, provides a granular look at the adverse effects of NPIP in animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological and experimental processes.

This compound, a member of the nitrosamine (B1359907) class of chemicals, has been extensively studied for its carcinogenic properties. This guide synthesizes findings from numerous animal studies, presenting a clear and structured overview of its toxicity.

Acute and Chronic Toxicity

NPIP exhibits significant acute toxicity, with reported LD50 values varying by route of administration and animal model. In rats, the oral LD50 is approximately 200 mg/kg, while the intravenous LD50 is 60 mg/kg.[1] Chronic exposure to lower doses of NPIP has been shown to induce a range of toxic effects, primarily targeting the liver and esophagus.

Table 1: Acute Toxicity of this compound (NPIP)

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 200[1] |

| Rat | Intravenous | 60[1] |

Carcinogenicity: A Multi-Organ Threat

A substantial body of evidence from long-term animal studies demonstrates the potent carcinogenicity of NPIP. Administration of NPIP in drinking water or diet has been shown to induce tumors in multiple organs, with the esophagus, liver, and nasal cavity being the primary targets.[2][3][4]

In one study, Fischer F344 rats administered NPIP in their drinking water developed a high incidence of esophageal tumors.[2] Similarly, studies in Sprague-Dawley rats have shown the induction of olfactory and esophageal tumors.[4] Mouse studies have also confirmed the carcinogenic potential of NPIP, with the development of lung adenomas, squamous-cell carcinomas of the forestomach, and liver tumors.[1]

The carcinogenic potency of NPIP has been quantified using the TD50 value, which is the daily dose rate required to induce tumors in half of the test animals that would have remained tumor-free at a zero dose.[5]

Table 2: Carcinogenicity of this compound (NPIP) in Animal Models

| Species (Strain) | Route of Administration | Dose | Duration | Target Organs | Tumor Incidence/Key Findings |

| Rat (Fischer 344) | Drinking Water | 0.9 mM | 28 weeks | Esophagus | High incidence of esophageal tumors.[2] |

| Rat (Sprague-Dawley) | Drinking Water | 0.88 x 10⁻³ M | Not Specified | Esophagus, Olfactory region | Induction of esophageal or olfactory tumors.[4] |

| Mouse (Swiss) | Drinking Water | 0.01% | 26 weeks | Lungs | 42.5% of animals developed lung adenomas.[1] |

| Mouse (ICR) | Diet | 50 mg/kg | 12 months | Forestomach, Esophagus, Liver, Lungs | 18/24 mice had squamous-cell carcinomas of the forestomach; 11/24 had liver tumors; 10/24 had lung adenomas.[1] |

| Hamster (European) | Not Specified | Varying doses of LD50 | Not Specified | Respiratory and upper digestive tracts | High incidence of multiple primary neoplasms.[6] |

Genotoxicity: The Initiating Step in Carcinogenesis

The carcinogenic effects of NPIP are understood to be initiated by its genotoxic activity. NPIP requires metabolic activation to become a DNA-damaging agent. This process, primarily occurring in the liver and esophagus, leads to the formation of DNA adducts, which, if not repaired, can result in mutations and the initiation of cancer.[3][7][8] In vivo mutagenicity tests in rats have shown a significant dose-dependent increase in mutation frequency in the liver and esophagus following NPIP exposure.[9]

Experimental Methodologies

To provide a comprehensive resource, this guide details the experimental protocols employed in key toxicological studies of NPIP.

General Carcinogenicity Bioassay Protocol (Rodents)

-

Animal Selection: Typically, 50 male and 50 female rodents (e.g., Fischer 344 rats or B6C3F1 mice) per dose group are used.

-

Acclimation: Animals are acclimated to the laboratory conditions for at least one to two weeks before the start of the study.

-

Dose Administration: NPIP is administered through various routes, most commonly in the drinking water or mixed in the diet. Dosing is typically conducted for the majority of the animal's lifespan (e.g., 2 years for rats and mice).

-

Clinical Observations: Animals are observed twice daily for signs of toxicity. Body weight and food/water consumption are recorded weekly for the first few months and then bi-weekly.

-

Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically, and tissues are collected and preserved for histopathological evaluation.

Visualizing the Science

To further clarify the complex processes involved in NPIP toxicity, the guide includes diagrams generated using the DOT language.

This in-depth technical guide serves as a critical resource for understanding the multifaceted toxicological profile of this compound. By consolidating key data and methodologies, it aims to support ongoing research and inform safety assessments in the fields of toxicology and drug development.

References

- 1. This compound | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Carcinogenicity test of two unstaurated derivatives of N-nitrosopiperdine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Carcinogenic Potency Database [files.toxplanet.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Metabolic Activation Pathways of N-Nitrosopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosopiperidine (NPIP) is a potent carcinogen found in various environmental sources, including tobacco smoke and certain foods.[1][2] Its carcinogenicity is contingent upon metabolic activation to reactive electrophilic species that can form adducts with cellular macromolecules, primarily DNA.[3][4] This guide provides a comprehensive overview of the metabolic activation pathways of NPIP, with a focus on the enzymatic processes, key intermediates, and the ultimate carcinogenic metabolites. Detailed experimental protocols for studying NPIP metabolism are provided, along with a quantitative summary of key kinetic data to facilitate comparative analysis. Visual diagrams of the metabolic pathways and experimental workflows are included to enhance understanding.

Core Metabolic Activation Pathway: α-Hydroxylation

The principal pathway for the metabolic activation of this compound is initiated by an oxidative process known as α-hydroxylation.[1][5][6] This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[2][7] The hydroxylation occurs on the carbon atom adjacent (in the alpha position) to the nitroso group, leading to the formation of an unstable intermediate, α-hydroxy-N-nitrosopiperidine.[8][9]

This unstable intermediate spontaneously undergoes ring opening to form 5-hydroxypentanal (B1214607).[9][10] 5-Hydroxypentanal can then exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran (B1345630) (2-OH-THP).[1][9] The formation of these intermediates ultimately leads to the generation of a reactive diazonium ion, which is a potent electrophile capable of alkylating DNA and other nucleophilic cellular targets.[11][12] The formation of DNA adducts is considered a critical initiating event in NPIP-induced carcinogenesis.[3][4]

Enzymology of NPIP α-Hydroxylation